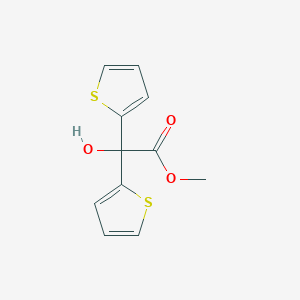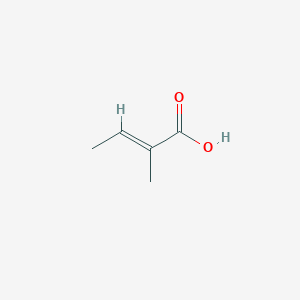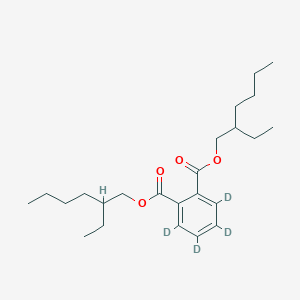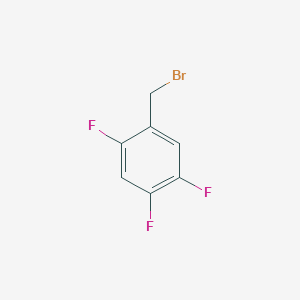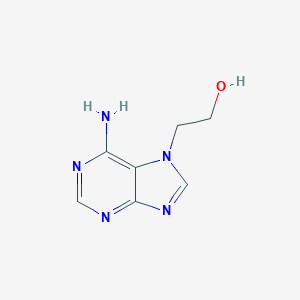
7-(2-Hydroxyethyl)adenine
概要
説明
The compound 7-(2-Hydroxyethyl)adenine is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar adenine derivatives. The first paper discusses 7-deazaadenosine, a compound where the nitrogen atom at position 7 of adenosine is replaced with a carbon atom, which is used as a building block for oligoribonucleotide synthesis . The second paper describes the synthesis of 9-(2-phosphinomethoxyethyl)adenine, a compound where the adenine is modified at the 9-position with a 2-phosphinomethoxyethyl group . These studies contribute to the understanding of the chemistry of adenine derivatives and their potential applications in nucleic acid chemistry.
Synthesis Analysis
The synthesis of adenine derivatives involves several steps, including protection of amino groups, selective silylation, and alkylation reactions. In the first paper, the synthesis of a 7-deazaadenosine building block is described, where the amino group is protected, and a monomethoxytrityl group is introduced at the 5' position. The 2' hydroxyl group is protected by silylation, and the resulting compound is used in solid-phase oligoribonucleotide synthesis . The second paper outlines the synthesis of 9-(2-phosphinomethoxyethyl)adenine by alkylation of adenine with specific phosphinate compounds, followed by acid hydrolysis to afford the final product . These methods could potentially be adapted for the synthesis of 7-(2-Hydroxyethyl)adenine by modifying the alkylation step to introduce a 2-hydroxyethyl group at the 7-position of adenine.
Molecular Structure Analysis
The molecular structure of adenine derivatives is crucial for their function, especially when used in nucleic acid chemistry. The first paper indicates that the modification of adenosine at the 7-position with a carbon atom does not significantly affect the catalytic activity of ribozymes, suggesting that the 7-position can tolerate certain modifications without drastic changes in activity . The second paper does not provide specific details on the molecular structure analysis of the synthesized compounds . However, it can be inferred that the introduction of different groups at specific positions of adenine can lead to compounds with unique properties and potential applications.
Chemical Reactions Analysis
The chemical reactivity of adenine derivatives is influenced by the modifications at various positions on the molecule. In the first paper, the autocatalytic hydrolysis of hammerhead ribozymes is studied with modifications at different adenosine positions, showing that certain modifications can enhance the hydrolysis reaction . The second paper does not discuss the chemical reactions of the synthesized compounds in detail . However, the synthesis process itself involves reactions such as alkylation and hydrolysis, which are fundamental in the preparation of these derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of adenine derivatives like 7-(2-Hydroxyethyl)adenine would be influenced by the substituents attached to the adenine base. While the papers provided do not directly discuss the properties of 7-(2-Hydroxyethyl)adenine, they do provide insights into the properties of similar compounds. For example, the protection groups used in the synthesis of 7-deazaadenosine affect its solubility and reactivity, which are important for its use in oligoribonucleotide synthesis . Similarly, the phosphinate derivatives synthesized in the second paper would have unique properties due to the presence of the phosphinomethoxyethyl group . These studies highlight the importance of chemical modifications in tuning the properties of adenine derivatives for specific applications.
科学的研究の応用
DNA Adduct Formation and Persistence
The formation and persistence of 7-(2-Hydroxyethyl)guanine in DNA, a closely related compound to 7-(2-Hydroxyethyl)adenine, has been a subject of research. Studies by Walker et al. (1992) focused on its accumulation in DNA of mice and rats exposed to ethylene oxide, highlighting its role in alkylating DNA and the efficiency of such alkylation at high exposures. This research provides insights into the mechanisms of DNA damage and repair in response to chemical exposure (Walker et al., 1992).
Excited-State Dynamics of Adenine Derivatives
Cohen et al. (2003) investigated the excited-state dynamics of adenine and its derivatives, including monomethylated adenines. Their work provides significant insights into the behavior of adenine derivatives under excited-state conditions, which is crucial for understanding the fundamental aspects of molecular interactions and reactions in biological systems (Cohen, Hare, & Kohler, 2003).
DNA Template Replication and Damage
Research by Guschlbauer et al. (1991) on the structure and in vitro replication of DNA templates containing oxidized adenine residues, such as 7,8-dihydro-8-oxoadenine, provides insights into the effects of adenine modifications on DNA replication and potential implications for mutations and carcinogenesis (Guschlbauer et al., 1991).
Safety And Hazards
特性
IUPAC Name |
2-(6-aminopurin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKQMGJBJAMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452081 | |
| Record name | 7-(2-Hydroxyethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxyethyl)adenine | |
CAS RN |
126595-74-2 | |
| Record name | 7-(2-Hydroxyethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


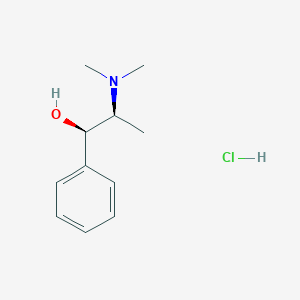
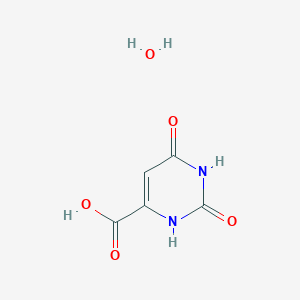

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
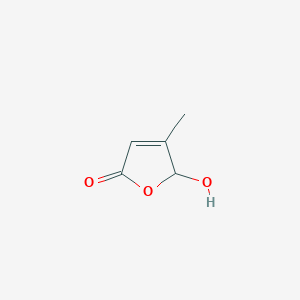


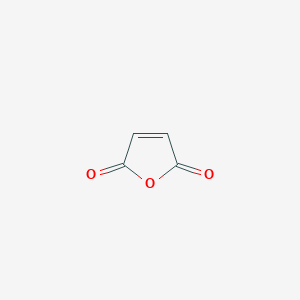
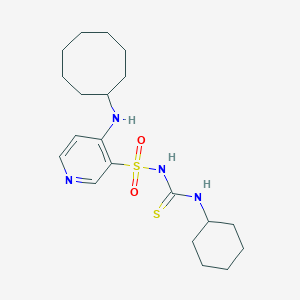
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
